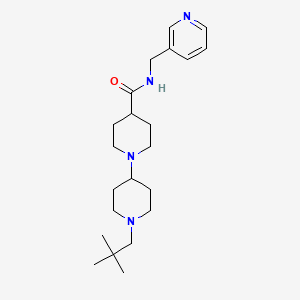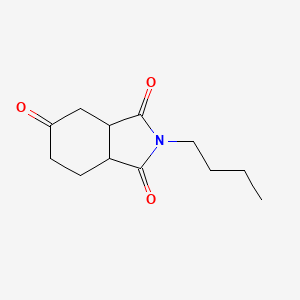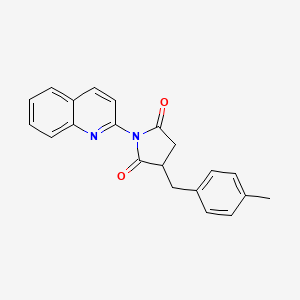
1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as DMPPB, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide acts as a selective agonist of α7 nAChRs, which are expressed in various regions of the brain and play a crucial role in cognitive function, synaptic plasticity, and neuroprotection. This compound binds to the orthosteric site of α7 nAChRs and induces a conformational change that leads to the opening of the ion channel and the influx of calcium ions. This activation of α7 nAChRs has been shown to enhance neurotransmitter release, improve synaptic plasticity, and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving learning and memory, enhancing synaptic plasticity, reducing inflammation, and protecting neurons from oxidative stress. In animal studies, this compound has been shown to improve cognitive function in various behavioral tasks, including the Morris water maze and the novel object recognition test. This compound has also been shown to enhance long-term potentiation (LTP) and reduce long-term depression (LTD) in hippocampal slices. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in microglia. Finally, this compound has been shown to protect neurons from oxidative stress and inflammation in various models of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its high selectivity and potency for α7 nAChRs, which allows for the specific modulation of this receptor subtype without affecting other nAChRs or neurotransmitter systems. Additionally, this compound has good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, this compound has been shown to induce seizures at high doses, which limits its use in certain experimental paradigms.
Future Directions
There are several future directions for the research on 1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, future research could focus on the development of novel this compound analogs with improved pharmacokinetic properties and reduced side effects.
Synthesis Methods
The synthesis of 1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2,2-dimethylpropylamine and 3-pyridinemethanol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography. The purity and identity of this compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
1'-(2,2-dimethylpropyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been used as a tool compound to study the function of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and addiction. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of nAChRs agonists and antagonists.
properties
IUPAC Name |
1-[1-(2,2-dimethylpropyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-22(2,3)17-25-11-8-20(9-12-25)26-13-6-19(7-14-26)21(27)24-16-18-5-4-10-23-15-18/h4-5,10,15,19-20H,6-9,11-14,16-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLUNVILKPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)


![N,N-diethyl-2-[2-(4-ethylphenoxy)ethoxy]ethanamine](/img/structure/B5004460.png)
![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5004468.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
![ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5004478.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)


![N-(2-chlorophenyl)-3-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5004502.png)
![3-({[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}methyl)-1H-pyrazol-5-ol](/img/structure/B5004503.png)